molecular formula C8H13NO5 B1348566 Diethyl 2-(methoxyimino)malonate CAS No. 62619-46-9

Diethyl 2-(methoxyimino)malonate

Cat. No.: B1348566
CAS No.: 62619-46-9
M. Wt: 203.19 g/mol
InChI Key: XYFCBAVIWSGQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(methoxyimino)malonate is a malonate derivative featuring a methoxy-substituted imino group (-N=OCH₃) at the C2 position. While direct references to this compound are absent in the provided evidence, its structural analogs—particularly those with substituents like ethoxymethylene, aminomethylene, or aryl groups—are well-documented. These derivatives are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and heterocyclic compounds. The methoxyimino group likely influences reactivity through electronic effects, altering nucleophilicity or electrophilicity at the malonate core .

Properties

CAS No.

62619-46-9

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

diethyl 2-methoxyiminopropanedioate

InChI

InChI=1S/C8H13NO5/c1-4-13-7(10)6(9-12-3)8(11)14-5-2/h4-5H2,1-3H3

InChI Key

XYFCBAVIWSGQGK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=NOC)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=NOC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

Key analogs and their substituents:

Compound Name Substituent Key Functional Group Characteristics
Diethyl 2-(methoxyimino)malonate Methoxyimino (-N=OCH₃) Electron-withdrawing imino group with methoxy
Diethyl 2-(ethoxymethylene)malonate Ethoxymethylene (-CH₂-OCH₂CH₃) Ether-linked methylene group
Diethyl 2-(aminomethylene)malonate Aminomethylene (-CH₂-NH₂) Nucleophilic amino group
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridinylmethylene (-CH₂-C₅H₄N) Aromatic nitrogen enhances electrophilicity
Diethyl 2-((tosyloxy)imino)malonate Tosyloxyimino (-N=O-SO₂C₆H₄CH₃) Sulfonate group for leaving-group reactivity

Electronic Effects :

Diethyl 2-(Ethoxymethylene)malonate
  • Gould-Jacob Reaction: Used to synthesize 4-quinolones with broad-spectrum antibacterial activity (e.g., against Gram-positive and Gram-negative bacteria) .
  • Cycloadditions : Participates in 1,4-addition-elimination and push-pull alkene reactions .
Diethyl 2-(Pyridin-2-ylmethylene)malonate
  • Aryne Annulation : Reacts with benzynes to form pyrido[1,2-a]indole derivatives via dipolar cycloaddition (53% yield reported) .
Diethyl 2-(Aminomethylene)malonate
  • Pharmaceutical Intermediates: Used in amino acid derivatives and hydantoin syntheses (e.g., ) .
Hypothetical Reactivity of this compound
  • The methoxyimino group may enable unique cyclization or condensation pathways, similar to ethoxymethylene analogs but with altered regioselectivity due to electronic differences.
  • Potential applications in nitroimidazole or thiazole syntheses, as seen in related compounds () .

Physical and Spectroscopic Data

  • Melting Points: Diethyl 2-[(3-bromophenyl)amino]methylene]malonate melts at 71–73°C, while aminomethylene derivatives (e.g., ) are typically liquids or low-melting solids .
  • NMR Trends: The methoxyimino group would likely show distinct ¹H-NMR signals for the -OCH₃ group (~3.3–3.5 ppm) and imino proton (if present) near 8–9 ppm, differing from ethoxymethylene (~1.2–1.4 ppm for -CH₂CH₃) or pyridinylmethylene (aromatic protons at 7–8 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.